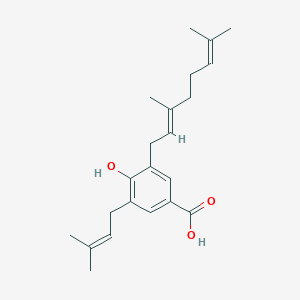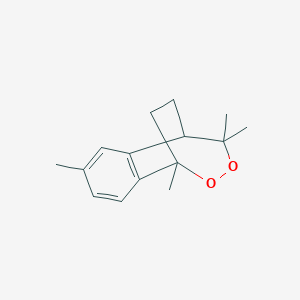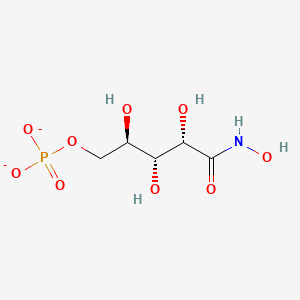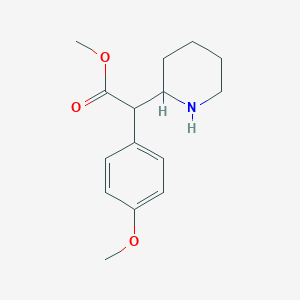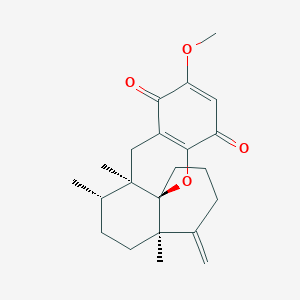
Dactyloquinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dactyloquinone A is a natural product found in Callyspongia siphonella and Dactylospongia elegans with data available.
Scientific Research Applications
Chemical Composition and Isolation
Dactyloquinone A, along with other sesquiterpenoid quinones like dactyloquinone B, has been isolated from the Okinawan sponge Dactylospongia elegans. These compounds are known for their unique structures, characterized by a dihydropyran moiety, and have been identified through detailed spectroscopic analysis (Mitome et al., 2001). Further studies on this marine sponge led to the discovery of additional sesquiterpenoid quinones like dactyloquinones C, D, and E, each possessing distinct cyclic-ether moieties (Mitome et al., 2002).
Potential Biological Activities
The exploration of marine sponges such as Dactylospongia elegans has led to the discovery of various sesquiterpene compounds. These include not only dactyloquinone A but also related compounds like sesquiterpene benzoxazoles and sesquiterpene quinones. These compounds have been assessed for their cytotoxicity against a range of human tumor cell lines, though they exhibit a lack of selectivity for tumor versus normal cell lines (Ovenden et al., 2011). Additionally, research has indicated that similar compounds from the sponge Dactylospongia metachromia exhibit potent cytotoxicity and protein kinase inhibiting activities, highlighting their potential in cancer research (Daletos et al., 2014).
Antioxidant and Antimicrobial Properties
Investigations into the antioxidant and antimicrobial properties of natural compounds have led to the study of various extracts from plants like Cynodon dactylon. These studies focus on their chemical composition and therapeutic potential, revealing significant antioxidant activity and effectiveness against a range of bacterial pathogens (Savadi et al., 2020).
Further Research and Applications
Additional research into the chemical composition and potential applications of compounds related to dactyloquinone A is ongoing. Studies on Dactylicapnos scandens have focused on isoquinoline alkaloids with rearranged and reconstructed structures, contributing to our understanding of their anti-inflammatory activities (Wang et al., 2018). The exploration of these and related compounds continues to reveal a wide range of potential applications in medicinal and pharmaceutical research.
properties
Product Name |
Dactyloquinone A |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R,10R,11S,14R)-6-methoxy-10,11,14-trimethyl-15-methylidene-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |
InChI |
InChI=1S/C22H28O4/c1-13-7-6-9-22-20(13,3)10-8-14(2)21(22,4)12-15-18(24)17(25-5)11-16(23)19(15)26-22/h11,14H,1,6-10,12H2,2-5H3/t14-,20+,21+,22-/m0/s1 |
InChI Key |
VHEIQBFDIYFDPD-VKPKAYIDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(C(=C)CCC[C@@]23[C@@]1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
Canonical SMILES |
CC1CCC2(C(=C)CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
synonyms |
dactyloquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



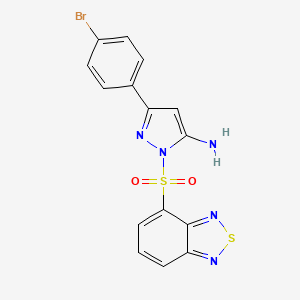


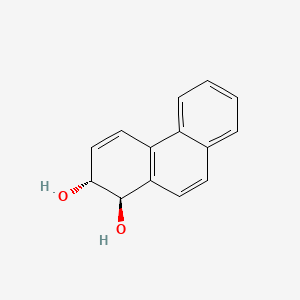



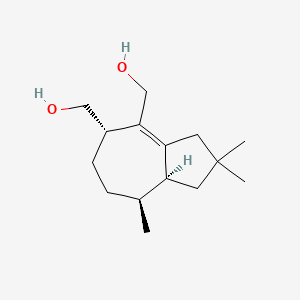
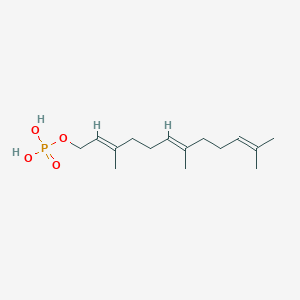
![(7S,9S)-7-[[(2S,4R,6S,7R,11S,13R,15S,16R)-6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1245736.png)
